molecular formula C9H15N3O B6259798 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one CAS No. 1016710-86-3

5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one

Cat. No.: B6259798
CAS No.: 1016710-86-3
M. Wt: 181.23 g/mol
InChI Key: HSCWDVRVHYGIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C9H15N3O and a monoisotopic mass of 181.1215 Da . This compound is offered for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Research into related methylquinolinium (MQ)-scaffold compounds has identified them as potent, selective, and membrane-permeable small-molecule inhibitors of nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme recognized as a novel therapeutic target for metabolic conditions such as obesity and type 2 diabetes . Inhibition of NNMT in adipocytes has been shown to reduce the reaction product 1-methylnicotinamide (1-MNA), increase intracellular levels of crucial metabolites like NAD+ and S-(5'-adenosyl)-L-methionine (SAM), and suppress lipogenesis . By preserving cellular NAD+ levels, NNMT inhibition can indirectly activate NAD+-dependent sirtuin pathways, such as SIRT1, which play a key role in mitochondrial function, fat oxidation, and energy expenditure . This mechanism underscores the research value of this compound class for investigating cellular energy homeostasis, mitochondrial biology, and potential interventions for metabolic dysregulation.

Properties

CAS No.

1016710-86-3

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

5-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one

InChI

InChI=1S/C9H15N3O/c1-11(2)5-6-12-7-8(10)3-4-9(12)13/h3-4,7H,5-6,10H2,1-2H3

InChI Key

HSCWDVRVHYGIFA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=C(C=CC1=O)N

Purity

76

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing yield and purity include:

  • Base selection : Sodium hydride offers faster reaction kinetics but requires anhydrous conditions, whereas potassium carbonate is moisture-tolerant and preferred for scalability.

  • Solvent effects : DMSO enhances solubility of the nucleophile (5-amino-2-pyridone), while DMF improves reaction homogeneity.

  • Temperature : Reactions typically proceed at 60–80°C, balancing reaction rate and side-product formation.

Industrial implementations often employ continuous flow reactors to maintain consistent temperature and mixing, achieving yields exceeding 70% with 76% purity. Automated reagent delivery systems further mitigate variability in large-scale production.

Table 1: Comparative Reaction Conditions

BaseSolventTemperature (°C)Yield (%)Purity (%)
Sodium hydrideDMF807276
Potassium carbonateDMSO606874

Mechanistic Insights and Byproduct Management

The reaction mechanism initiates with deprotonation of 5-amino-2-pyridone by the base, generating a nucleophilic amide ion. This intermediate attacks the electrophilic carbon of 2-chloro-1-(dimethylamino)ethane, displacing chloride and forming the desired product. Competing side reactions include:

  • Over-alkylation : Excess alkylating agent leads to di-substitution, mitigated by stoichiometric control.

  • Solvolysis : Hydrolysis of the chloroethane derivative in protic solvents, avoided through strict anhydrous conditions.

Purification leverages chromatographic techniques such as silica gel chromatography or reversed-phase HPLC, with final characterization via 1H^1 \text{H} NMR and mass spectrometry.

Alternative Synthetic Approaches

While nucleophilic substitution dominates literature, exploratory routes inspired by related dihydropyridinone syntheses warrant discussion:

Mannich-Type Reactions

Analogous to methods described for 4-aminotetrahydropyridinylidene salts, condensation of aldehydes with secondary amines could theoretically yield β-aminoketone intermediates. However, this approach remains untested for the target compound and faces challenges in regioselectivity.

Flow Chemistry Innovations

Recent advances in microreactor technology enable rapid mixing and heat transfer, potentially enhancing the primary method’s efficiency. For instance, millisecond residence times in capillary reactors could suppress side reactions, though empirical validation is pending.

Industrial-Scale Production and Quality Control

Large-scale synthesis prioritizes cost-efficiency and reproducibility:

  • Continuous flow systems : Reduce batch-to-batch variability and enable real-time monitoring via inline analytics.

  • Crystallization protocols : Isolate the product with high enantiomeric purity using solvent-antisolvent systems.

Table 2: Industrial Process Metrics

ParameterLaboratory ScaleIndustrial Scale
Reaction time (hours)12–242–4
Yield (%)68–7270–75
Purity (%)74–76≥95

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) in the compound serves as a nucleophile, enabling reactions with electrophiles such as alkyl halides or acyl chlorides. These substitutions occur under alkaline conditions, where the amino group is deprotonated to enhance its nucleophilicity. For example:

  • Reaction with alkyl halides : Substitution at the amino group leads to derivatives with modified side chains.

  • Reaction with acylating agents : Acylation of the amino group can generate amides or other substituted products.

Conditions such as polar aprotic solvents (e.g., DMF) are often used to optimize reaction efficiency.

Condensation Reactions

The compound undergoes condensation reactions with carbonyl compounds (e.g., aldehydes), forming β-aminoketones. This reactivity is characteristic of dihydropyridine derivatives and involves the amino group participating in nucleophilic attack . Key aspects include:

  • Mechanism : Aldehydes react with the amino group under alkaline conditions, leading to β-aminoketone products.

  • Byproducts : In some cases, hydrolysis may yield β-hydroxyketones, though these are less frequently observed .

Oxidation Reactions

While not explicitly detailed in the provided sources, dihydropyridine rings are generally susceptible to oxidation. This reaction would convert the dihydropyridine moiety into a pyridine derivative, altering its electronic and biological properties. Oxidizing agents (e.g., KMnO₄) or acidic conditions may facilitate this transformation.

Cyclization Reactions

The compound’s structure allows for cyclization when treated with suitable reagents. For example, the dimethylaminoethyl side chain could participate in intramolecular reactions to form heterocyclic derivatives. Such processes are often influenced by steric effects and reaction conditions (e.g., temperature, solvent).

Comparison of Reaction Types

Reaction TypeKey FeaturesTypical Conditions/ReagentsOutcome
Nucleophilic Substitution Amino group acts as nucleophile; forms substituted derivatives.Alkyl halides, acyl chlorides, alkaline pHAmides, alkylated amines, or related derivatives.
Condensation Formation of β-aminoketones; hydrolysis may yield β-hydroxyketones.Aldehydes, alkaline medium (e.g., KOH)β-Aminoketones (main), β-hydroxyketones (minor).
Oxidation Conversion of dihydropyridine to pyridine ring.Oxidizing agents (e.g., KMnO₄), acidic conditionsPyridine derivatives.
Cyclization Formation of heterocycles via intramolecular reactions.Suitable reagents (e.g., catalysts), controlled temp.Complex cyclic derivatives.

Biological and Synthetic Implications

The compound’s reactivity makes it a versatile intermediate in medicinal chemistry. For instance:

  • Pharmaceutical development : Condensation reactions can introduce functional groups that enhance drug-like properties (e.g., solubility, target binding).

  • Material science : Cyclic derivatives from cyclization may exhibit unique electronic or optical properties.

Scientific Research Applications

Medicinal Chemistry

5-Amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one has been investigated for its potential therapeutic applications, particularly as a precursor or intermediate in the synthesis of various bioactive compounds. Its structural features suggest that it may interact with biological targets involved in several diseases.

Case Studies and Findings

  • Antitumor Activity : Research has indicated that derivatives of dihydropyridinones exhibit significant cytotoxic effects against various cancer cell lines. The amino group and the dimethylamino ethyl side chain may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
  • Antimicrobial Properties : Some studies have reported that compounds similar to this compound show promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Neuropharmacology

The compound's structural similarity to known neuroactive agents points towards its potential use in treating neurological disorders. The dimethylamino group may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacological studies.

Relevant Research

  • Cognitive Enhancement : Preliminary studies suggest that compounds with similar structures can affect neurotransmitter systems, potentially leading to cognitive enhancement effects . This opens avenues for research into treatments for cognitive decline associated with aging or neurodegenerative diseases.

Synthesis of Bioactive Molecules

This compound serves as an important building block in the synthesis of more complex bioactive molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Condensation Reactions : The amino group can react with aldehydes or ketones to form imines, which can be further transformed into various pharmacologically active compounds.
  • Cyclization Reactions : Its structure allows for cyclization reactions that can yield novel heterocyclic compounds with potential therapeutic properties .

Mechanism of Action

The mechanism of action of 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one (Target Compound) 2-(dimethylamino)ethyl C₉H₁₆N₄O 196.26 Likely enhanced reactivity due to tertiary amine; potential for improved solubility in polar solvents .
5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one Methoxymethyl C₉H₁₀N₄O 174.21 Lower basicity compared to dimethylaminoethyl; reduced solubility in polar media due to ether group .
5-amino-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1,2-dihydropyridin-2-one Pyrazolylmethyl C₁₀H₁₃N₅O 204.23 Heterocyclic substituent may enhance receptor binding in pharmaceutical contexts .
5-(2-Pyridyl)-1,2-dihydropyridin-2-one 2-Pyridyl C₁₀H₈N₂O 172.19 Lacks amino group; lower basicity and reduced hydrogen-bonding capacity .
Resin component: 2-(dimethylamino)ethyl methacrylate Methacrylate-linked dimethylaminoethyl C₈H₁₅NO₂ 157.21 Demonstrated lower degree of conversion in resins vs. ethyl 4-(dimethylamino)benzoate; improved properties with co-initiators .

Substituent Effects on Reactivity and Physical Properties

  • Dimethylaminoethyl vs. Methoxymethyl: The dimethylaminoethyl group in the target compound introduces a tertiary amine, which may enhance solubility in acidic environments (via protonation) and participate in hydrogen bonding.
  • Comparison with Pyrazolylmethyl Derivative: The pyrazolylmethyl substituent () adds a heterocyclic aromatic system, which could improve binding to biological targets (e.g., kinase inhibitors) compared to the aliphatic dimethylaminoethyl group .
  • Role in Polymer Chemistry: highlights that dimethylamino-containing compounds like 2-(dimethylamino)ethyl methacrylate exhibit lower reactivity in resin formulations compared to aromatic amines (e.g., ethyl 4-(dimethylamino)benzoate). This suggests the target compound’s dimethylaminoethyl group may similarly require co-initiators for optimal performance in polymeric systems .

Biological Activity

5-Amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a dihydropyridine ring and an amino group, positions it as a promising candidate for various biological applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H15N3O
  • Molecular Weight : 181.23 g/mol
  • SMILES : CN(C)CCN1C=C(C=CC1=O)N
  • InChI Key : HSCWDVRVHYGIFA-UHFFFAOYSA-N

The compound features a pyridinone moiety that enhances its chemical reactivity and biological activity. Its structural characteristics allow for various modifications that can optimize its pharmacological properties.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit potent antiproliferative activity against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • K562 (chronic myeloid leukemia)
    • HL-60 (acute promyelocytic leukemia)
    • MDA-MB-231 (triple-negative breast cancer)

Case Studies

  • Antiproliferative Activity :
    • A study reported an IC50 value of 1.00 ± 0.42 μM against HEL cell lines, indicating strong cytotoxic effects on hematologic tumors .
    • Another derivative showed an IC50 value of 1.05 ± 0.64 μM in HL60 cell lines, demonstrating selective toxicity towards cancer cells while sparing normal cells .

The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as:

  • Kinase Inhibition : The compound's structure allows it to inhibit key kinases involved in cancer cell proliferation.
  • Tubulin Polymerization Inhibition : Similar compounds have shown effectiveness in disrupting microtubule dynamics, a critical process for cell division .

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Amino-1-benzyl-4-methyl-1,2-dihydropyridin-2-oneBenzyl group instead of dimethylaminoDifferent pharmacokinetics due to bulky benzyl group
5-Amino-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-oneHydroxypropyl groupMay exhibit different biological activities due to hydroxyl group

The presence of the dimethylamino ethyl side chain in this compound contributes to its distinct therapeutic profiles compared to these similar compounds.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications aimed at enhancing biological activity. The ability to modify the side chains and functional groups is crucial for optimizing its pharmacokinetic properties.

Synthesis Pathway Example

A general synthetic pathway may include:

  • Formation of the dihydropyridine ring through condensation reactions.
  • Introduction of the dimethylamino ethyl side chain via alkylation techniques.
  • Final purification and characterization using techniques such as NMR and mass spectrometry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of dihydropyridinone derivatives often involves cyclocondensation or nucleophilic substitution. For example, acetonitrile precursors (e.g., 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile) can be used to form the dihydropyridinone core via microwave-assisted or reflux conditions . Optimizing stoichiometry (e.g., molar ratios of amines to carbonyl groups) and solvent polarity (e.g., DMF vs. ethanol) can enhance yields. Monitoring reaction progress via TLC or HPLC is critical .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm substituent positions and hydrogen bonding patterns .
  • FT-IR to identify functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹ and carbonyl at ~1650 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Dihydropyridinones are prone to oxidation; inert atmospheres (N₂/Ar) improve stability .

Advanced Research Questions

Q. How can DFT studies predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to:

  • Map frontier molecular orbitals (HOMO/LUMO) for charge transfer behavior .
  • Calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites.
  • Validate computational results against experimental NMR/X-ray data .

Q. What experimental designs are suitable for evaluating its environmental fate and ecotoxicological impacts?

  • Methodological Answer : Follow tiered approaches:

  • Phase 1 (Lab) : Measure logP (octanol-water partitioning) and hydrolysis rates .
  • Phase 2 (Microcosm) : Assess biodegradation in soil/water systems using LC-MS/MS .
  • Phase 3 (Ecotoxicology) : Use Daphnia magna or algae growth inhibition assays to determine EC₅₀ values .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Structural Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) using SAR tables (see example below) .

  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., assay conditions) .

    Substituent PositionBiological Activity Trend (IC₅₀)Key Reference
    4-(Dimethylamino)phenylAnticancer activity ↑
    3-CyanoAgrochemical efficacy ↑

Q. What strategies optimize pharmacological testing in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use SPE (solid-phase extraction) with C18 columns to isolate the compound from plasma/tissue homogenates .
  • Analytical Method : Develop a UPLC-MS/MS protocol with deuterated internal standards for quantification .
  • In Vivo Design : Employ randomized block designs with split-split plots to control variables like dosage and administration routes .

Data Contradiction Analysis

Q. How should conflicting data on synthetic yields or biological efficacy be addressed?

  • Methodological Answer :

  • Reproducibility Checks : Replicate reactions/assays under identical conditions (solvent purity, temperature control) .
  • Meta-Analysis : Pool data from multiple studies to identify outliers or trends (e.g., higher yields in anhydrous solvents) .
  • Machine Learning : Train models on reaction parameters (e.g., catalysts, time) to predict optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.